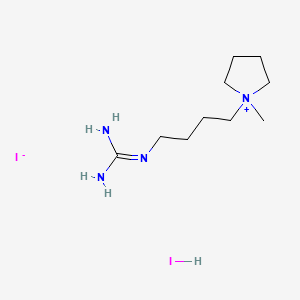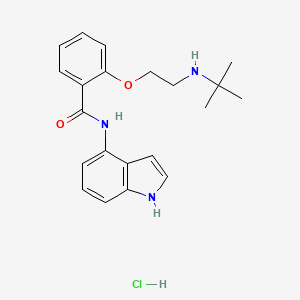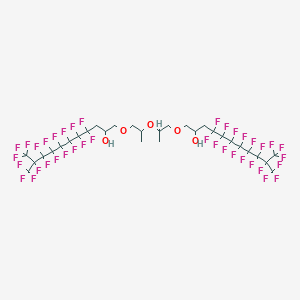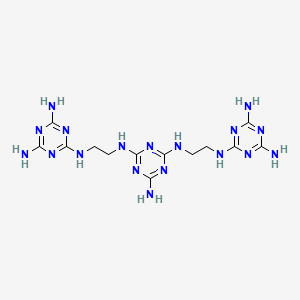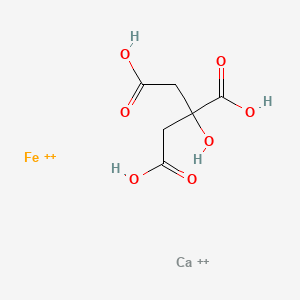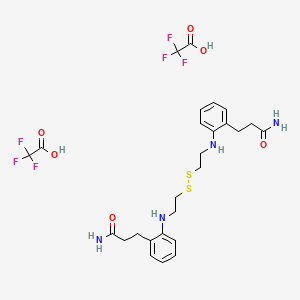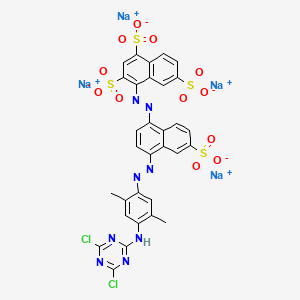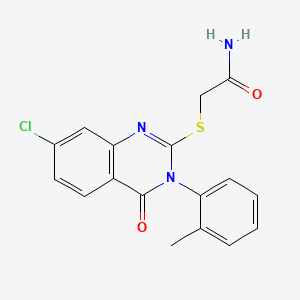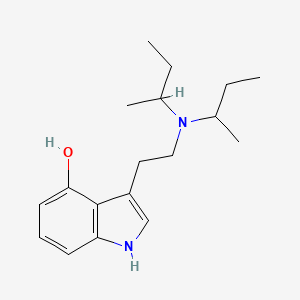
4-HO-Dsbt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-di-sec-butyltryptamine, commonly known as 4-HO-Dsbt, is a tryptamine derivative that acts as a serotonin receptor agonist. It was first synthesized by the renowned chemist Alexander Shulgin and is mentioned in his book “TiHKAL” (Tryptamines I Have Known And Loved). it was never tested by Shulgin himself . This compound is known for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects .
Preparation Methods
The synthesis of 4-Hydroxy-N,N-di-sec-butyltryptamine involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the indole derivative.
Alkylation: The indole derivative undergoes alkylation with sec-butylamine.
Hydroxylation: The final step involves the hydroxylation of the indole ring to introduce the hydroxy group at the 4-position.
Chemical Reactions Analysis
4-Hydroxy-N,N-di-sec-butyltryptamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hydroxy group at the 4-position can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-N,N-di-sec-butyltryptamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their interactions with serotonin receptors.
Biology: Researchers study its effects on serotonin receptors to understand its potential psychoactive properties.
Medicine: Although not widely used in medicine, it serves as a model compound for developing new psychoactive substances.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-di-sec-butyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways associated with serotonin, resulting in its psychoactive effects. The compound’s molecular targets include serotonin receptors, and its effects are mediated through the modulation of serotonin signaling .
Comparison with Similar Compounds
4-Hydroxy-N,N-di-sec-butyltryptamine is similar to other tryptamine derivatives, such as:
4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT): Known for its psychoactive effects and interaction with serotonin receptors.
4-Hydroxy-N,N-dibutyltryptamine (4-HO-DBT): Another tryptamine derivative with similar receptor affinity but different potency.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): A well-known psychoactive compound with strong serotonin receptor affinity.
The uniqueness of 4-Hydroxy-N,N-di-sec-butyltryptamine lies in its specific sec-butyl substitution, which affects its receptor affinity and selectivity compared to other tryptamine derivatives .
Properties
CAS No. |
127507-01-1 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[2-[di(butan-2-yl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C18H28N2O/c1-5-13(3)20(14(4)6-2)11-10-15-12-19-16-8-7-9-17(21)18(15)16/h7-9,12-14,19,21H,5-6,10-11H2,1-4H3 |
InChI Key |
SMKFHUHBZWMALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




